molecular formula C29H48O3 B1205871 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid

3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid

Cat. No.: B1205871
M. Wt: 444.7 g/mol
InChI Key: UQFZKTIHSICSPG-DSHYQQBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid is a steroid acid consisting of 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene having a carboxy group at the 4-position. It is a steroid acid, a 3beta-hydroxy steroid and a hydroxy monocarboxylic acid. It is a conjugate acid of a 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate. It derives from a hydride of a 5alpha-cholestane.

Scientific Research Applications

  • Sterol Synthesis and Metabolism : 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid is involved in the synthesis and metabolism of sterols. Chemical syntheses of sterols containing similar structures have shown their utility as intermediates for the synthesis of various sterols with oxygen functions at specific carbon atoms, which is essential in biological processes and pharmaceutical applications (Spike, Martin, Huntoon, Wang, Knapp, & Schroepfer, 1978).

  • Bioorganic Chemistry and Microbial Transformation : Compounds structurally related to this compound are subjects of microbial transformation studies. These studies have led to the discovery of mechanisms by which microorganisms modify steroidal structures, enhancing our understanding of microbial metabolism and its potential applications in biotechnology and bioengineering (Yan, Lee, & Wang, 2000).

  • Cholesterol Oxidation and Health : Research on cholesterol oxidation products, which include structures similar to this compound, has provided insights into their role in health and disease. Studies using high-performance liquid chromatography and mass spectrometry have enhanced the understanding of the biological implications of cholesterol oxidation, which is crucial in cardiovascular health and disease research (Ronsein, Prado, Mansano, Oliveira, Medeiros, Miyamoto, & Di Mascio, 2010).

  • Natural Product Chemistry and Antiproliferative Activity : Compounds structurally related to this acid, isolated from natural sources like marine sponges and plants, have been investigated for their potential antiproliferative activity, particularly in cancer research. The isolation and characterization of these compounds contribute to the discovery of new therapeutic agents (Gao, Yin, Li, Sha, Pei, Shi, Jing, & Hua, 2007).

  • Chemical Synthesis and Spectral Properties : The synthesis and characterization of molecules structurally related to this compound provide valuable insights into their spectral properties. This research aids in understanding the chemical behavior of such compounds, which is critical in the fields of organic chemistry and pharmaceutical sciences (Knapp & Schroepfer, 1975).

Properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,4S,5R,9R,10R,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h10,18-19,21-25,30H,7-9,11-17H2,1-6H3,(H,31,32)/t19-,21-,22+,23+,24-,25+,27-,28-,29+/m1/s1

InChI Key

UQFZKTIHSICSPG-DSHYQQBWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C(=O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C(=O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid
Reactant of Route 2
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid
Reactant of Route 3
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid
Reactant of Route 4
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid
Reactant of Route 5
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid
Reactant of Route 6
3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid

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